
3-(4-Chlorophenyl)-5-ethyl-1,2,4-triazin-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-5-ethyl-1,2,4-triazin-6(1H)-one is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a chlorophenyl group and an ethyl group attached to the triazine ring, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-ethyl-1,2,4-triazin-6(1H)-one typically involves the reaction of 4-chlorobenzonitrile with ethylamine under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-5-ethyl-1,2,4-triazin-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-5-ethyl-1,2,4-triazin-6(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-5-ethyl-1,2,4-triazin-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular processes such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
- 3-(4-Chlorophenyl)-1-methyl-1H-indole
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-5-ethyl-1,2,4-triazin-6(1H)-one stands out due to its unique triazine ring structure and the presence of both chlorophenyl and ethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
64241-45-8 |
|---|---|
Formule moléculaire |
C11H10ClN3O |
Poids moléculaire |
235.67 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-ethyl-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C11H10ClN3O/c1-2-9-11(16)15-14-10(13-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,15,16) |
Clé InChI |
IXIHXNMEQZYSAH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NNC1=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


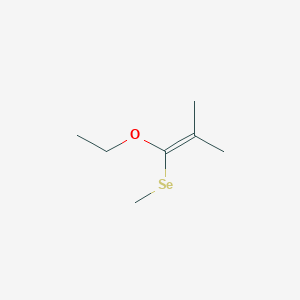
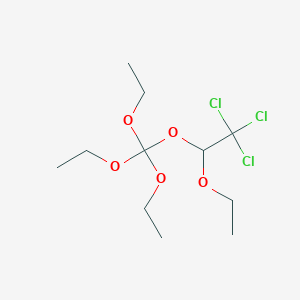
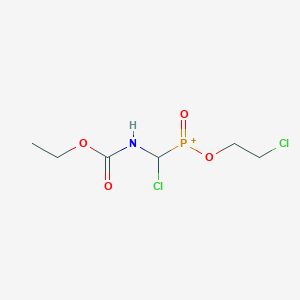
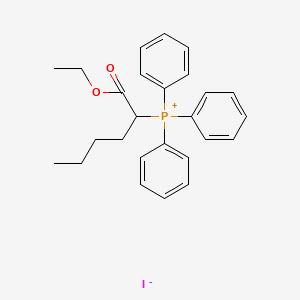
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)

![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)
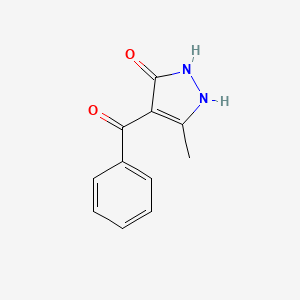

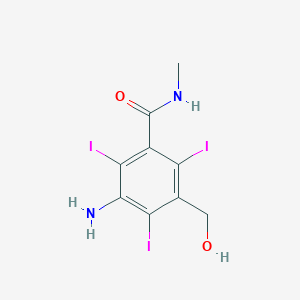

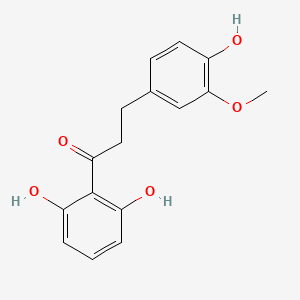
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)
